molecular formula C10H15NO2S B1425276 Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate CAS No. 1221724-38-4

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Cat. No. B1425276
M. Wt: 213.3 g/mol
InChI Key: SWLYHOWGTOXBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate” is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 . The compound is part of the thiazole family, which is a group of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

  • Molecular and Solid-State Structure Analysis :

    • Methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate has been analyzed for its molecular and solid-state structures using X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations. These studies are essential for understanding the compound's physical and chemical properties (Tomaščiková et al., 2008).
  • Synthesis and Reactions for Pharmaceutical Applications :

    • Methyl 2-(thiazol-2-ylcarbamoyl)acetate has been synthesized and used as a starting material in the creation of various compounds with antihypertensive α-blocking activity. These pharmaceutical applications highlight the compound's potential in drug development (Abdel-Wahab et al., 2008).
  • Chemical Transformations in Organic Synthesis :

    • The compound has been utilized in complex chemical transformations, demonstrating its versatility in organic synthesis. These transformations are vital for the development of new chemical entities with potential applications in various fields (Yu-huan, 2009).
  • Study of Interactions with Other Compounds :

    • Research on the interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene)­acetate provides insights into the reactivity of such compounds and their potential applications in synthetic chemistry (Shablykin et al., 2017).
  • Investigation of Ring Opening Reactions :

    • Studies on the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases contribute to our understanding of ring-opening reactions in organic chemistry. These reactions are critical for the synthesis of new molecules with diverse applications (Maadadi et al., 2017).
  • Ritter Reaction for Synthesis of Amides :

    • The Ritter reaction, involving methyl 4-cyanobenzoate and tert-butyl acetate, demonstrates the synthesis of t-butyl amides. This reaction is significant in the synthesis of amide compounds, which are prevalent in various pharmaceuticals (Milne & Baum, 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)7-6-14-8(11-7)5-9(12)13-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLYHOWGTOXBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

CAS RN

1221724-38-4
Record name methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.